molecular formula C8H7N3O B1384119 2-Amino-3H-quinazolin-4-one CAS No. 20198-19-0

2-Amino-3H-quinazolin-4-one

Cat. No. B1384119
Key on ui cas rn: 20198-19-0
M. Wt: 161.16 g/mol
InChI Key: SDTFBAXSPXZDKC-UHFFFAOYSA-N
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Patent
US05064833

Procedure details

Guanidine hydrochloride (47.77 g, 0.5 mol) was added portionwise to a stirred suspension of sodium methoxide (32.42 g, 0.60 mol) in n-butanol (450 ml) at ambient temperature over 0.5 hour. After a further 0.5 hour a solution of methyl anthranilate (15 g, 0.10 mol) in n-butanol (150 ml) was added dropwise and then slowly brought to reflux. After distilling off ca. 100 ml of solvent the reaction mixture was heated under reflux at 116° for 117 hours. The cooled suspension was filtered, excess solvent removed and the residue dissolved in water, acidified to pH 5 and extracted with diethyl ether. The aqueous suspension was reacidified to pH 5, filtered off, washed with water and dried. The solid was then triturated in methanol, filtered, washed with ether and dried to give 2-amino-4-(3H)-quinazolone (3.0 g, 19%) m.p. >300°.
Quantity
47.77 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
32.42 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]([NH2:5])=[NH:4].C[O-].[Na+].[C:9](OC)(=[O:17])[C:10]1[C:11](=[CH:13][CH:14]=[CH:15][CH:16]=1)N>C(O)CCC>[NH2:4][C:3]1[NH:5][C:9](=[O:17])[C:10]2[C:16](=[CH:15][CH:14]=[CH:13][CH:11]=2)[N:2]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
47.77 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
sodium methoxide
Quantity
32.42 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Name
Quantity
150 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISTILLATION
Type
DISTILLATION
Details
After distilling off ca. 100 ml of solvent the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux at 116° for 117 hours
Duration
117 h
FILTRATION
Type
FILTRATION
Details
The cooled suspension was filtered
CUSTOM
Type
CUSTOM
Details
excess solvent removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solid was then triturated in methanol
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=CC=CC=C2C(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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